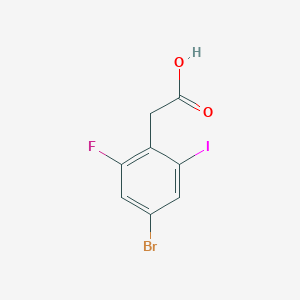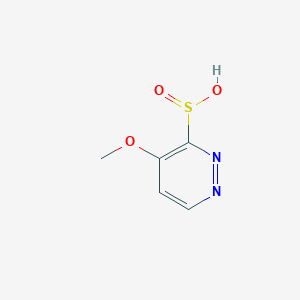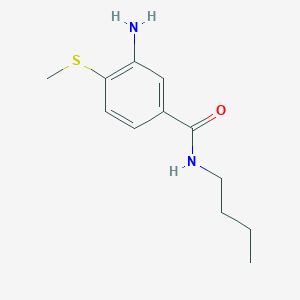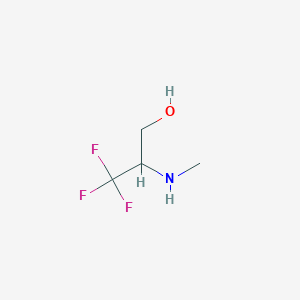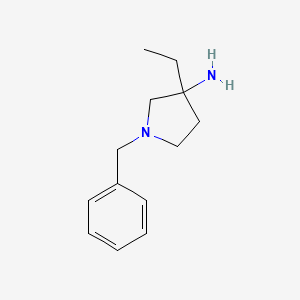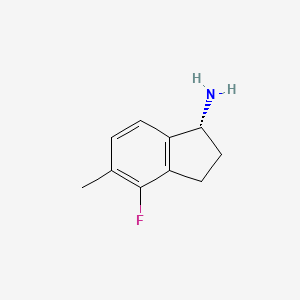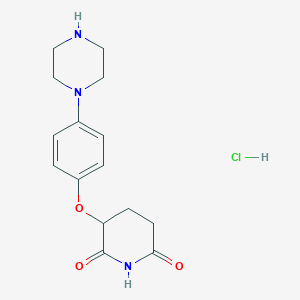
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring attached to a phenoxy group, and a piperidine-2,6-dione moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the piperazine ring.
Formation of Piperidine-2,6-dione: The piperidine-2,6-dione moiety is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine-phenoxy intermediate with the piperidine-2,6-dione moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated phenols, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring, phenoxy group, and piperidine-2,6-dione moiety makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H20ClN3O3 |
|---|---|
Peso molecular |
325.79 g/mol |
Nombre IUPAC |
3-(4-piperazin-1-ylphenoxy)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18;/h1-4,13,16H,5-10H2,(H,17,19,20);1H |
Clave InChI |
ABBSZRHCTOWBRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


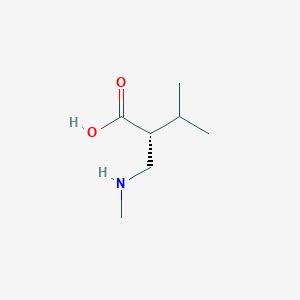
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)
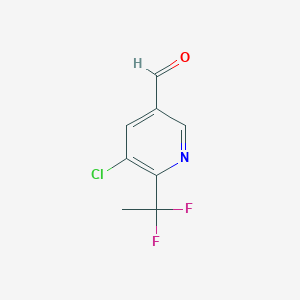
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
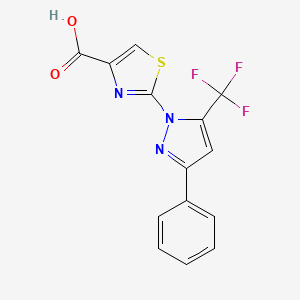
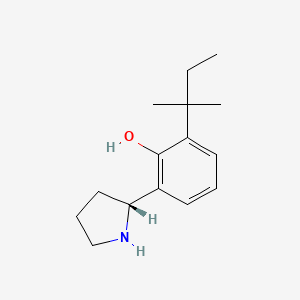
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
